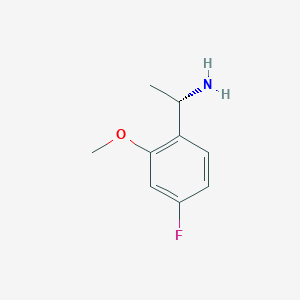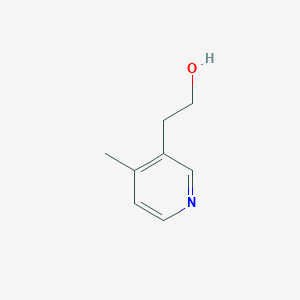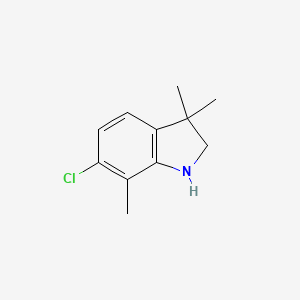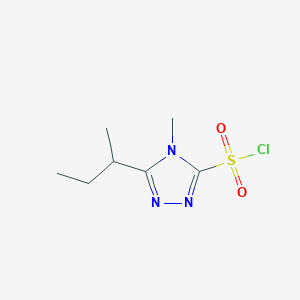
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the triazole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules, such as in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine to neutralize the by-products.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to modify various molecular targets, including enzymes and receptors, by forming covalent bonds. The triazole ring can also interact with biological molecules through hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonate ester: Contains a sulfonate ester group.
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonothioate: Contains a sulfonothioate group.
Uniqueness
The uniqueness of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride lies in its high reactivity due to the sulfonyl chloride group, making it a versatile intermediate for various chemical transformations. Its ability to form stable derivatives with different functional groups enhances its utility in diverse scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H12ClN3O2S |
|---|---|
Peso molecular |
237.71 g/mol |
Nombre IUPAC |
5-butan-2-yl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-4-5(2)6-9-10-7(11(6)3)14(8,12)13/h5H,4H2,1-3H3 |
Clave InChI |
JUGBLJQAJHYUIT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NN=C(N1C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


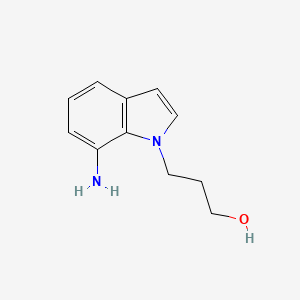
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
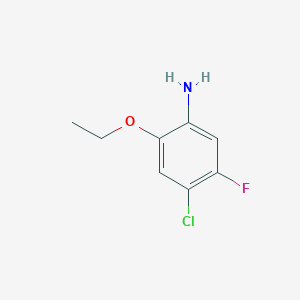
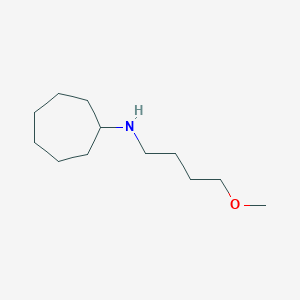
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)




![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

